
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound features a cyclopentene ring substituted with an amino group and an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of Mitsunobu reactions with di-tert-butyl iminodicarbonate, starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one . This method takes advantage of the 1,4-cyclopentenyl dioxygenation pattern of the optically active starting material. The overall yield of this synthesis is around 10-11% over five to seven reaction steps .
Analyse Chemischer Reaktionen
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative states .
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(1,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: This compound has a similar cyclohexene ring structure but differs in the substitution pattern.
(1R,4S)-4-Aminocyclopent-2-en-1-ylmethanol hydrochloride: This compound features a methanol group instead of an ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-(4-aminocyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C7H11NO/c1-5(9)6-2-3-7(8)4-6/h2-3,6-7H,4,8H2,1H3 |
InChI-Schlüssel |
LQRDOKBEFGOWJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


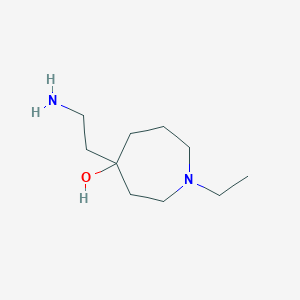

![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)
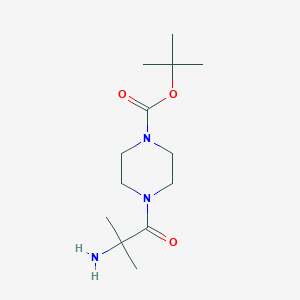
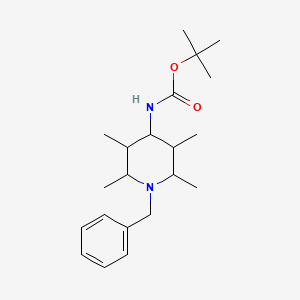

![[4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
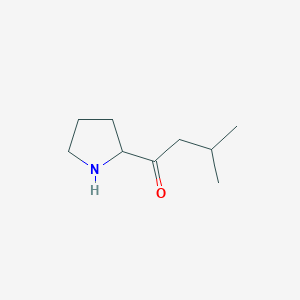
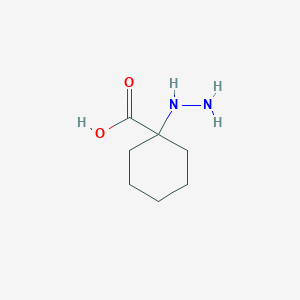
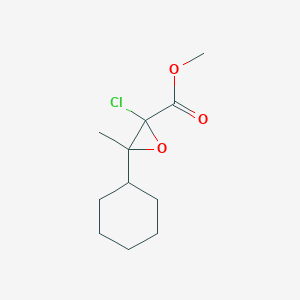
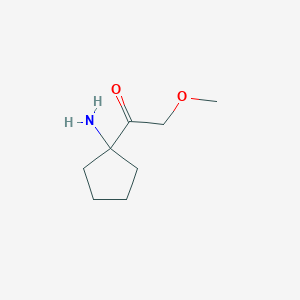
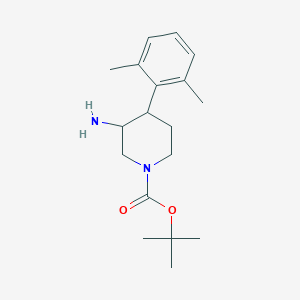
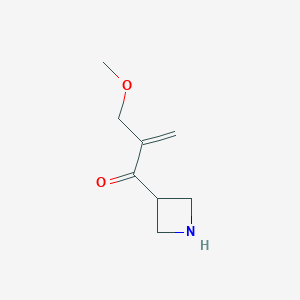
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
